N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core linked to a piperidine-carboxamide scaffold and a 4-methylthiazole substituent. This structure positions it within a class of molecules investigated for diverse pharmacological applications, including kinase inhibition and epigenetic modulation, based on structural parallels to documented analogs .
Properties
Molecular Formula |
C15H17N7OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H17N7OS/c1-10-8-24-15(17-10)18-14(23)11-4-6-21(7-5-11)13-3-2-12-19-16-9-22(12)20-13/h2-3,8-9,11H,4-7H2,1H3,(H,17,18,23) |
InChI Key |
HRYCQRPKCMCDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Preparation of 4-methyl-1,3-thiazole: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Preparation of [1,2,4]triazolo[4,3-b]pyridazine: This involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors.
Coupling Reactions: The final step involves the coupling of the prepared heterocycles with piperidine-4-carboxamide under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazolo and pyridazine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolo and pyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities that make it a candidate for further research and development.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features to N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide possess antimicrobial properties. This suggests potential applications in treating bacterial infections and possibly fungal infections as well. The thiazole and triazole rings are known to enhance the bioactivity against various pathogens.
Anti-inflammatory Properties
Research has shown that derivatives of thiazole and triazole can exhibit anti-inflammatory effects. The compound may modulate inflammatory pathways, making it a candidate for the treatment of chronic inflammatory diseases.
Anticancer Potential
The structural motifs present in this compound suggest possible interactions with cancer cell signaling pathways. Preliminary studies indicate that similar compounds can inhibit tumor growth in vitro and in vivo. This opens avenues for developing novel anticancer therapies.
Mechanistic Studies
Understanding the mechanism of action is crucial for the development of therapeutic agents. The compound's ability to interact with specific biological targets can be investigated through various methods:
In Silico Studies
Computational modeling can predict the binding affinity of the compound to various biological targets such as enzymes or receptors involved in disease processes. This approach aids in identifying potential therapeutic targets and optimizing the compound's structure for enhanced efficacy.
In Vitro Studies
Laboratory experiments using cell lines can help elucidate the compound's mechanism by assessing its effects on cell proliferation, apoptosis, and other cellular functions. For instance, assays measuring cell viability and apoptosis could provide insights into its anticancer properties.
Toxicological Assessments
Before clinical application, comprehensive toxicological evaluations are essential.
QSAR Modeling
Quantitative Structure–Activity Relationship (QSAR) models can predict the toxicity profiles of chemical compounds based on their structural characteristics. This method helps in assessing potential risks associated with this compound by comparing it with known toxic compounds.
Case Studies
Several case studies highlight the applications of similar compounds:
- Antimicrobial Case Study : A derivative with a thiazole ring demonstrated effectiveness against resistant bacterial strains in clinical settings.
- Anti-inflammatory Study : A related compound showed promise in reducing symptoms in animal models of arthritis.
- Cancer Research : A triazole-containing compound was effective in inhibiting growth in breast cancer cell lines, leading to further exploration of its analogs.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural and Functional Overview
The compound shares structural motifs with several triazolopyridazine derivatives, which are often explored for their binding affinity to proteins such as kinases, bromodomains, and RNA-binding proteins. Below is a comparative analysis of key analogs:
Key Research Findings
- Lin28-1632 : Demonstrated functional inhibition of Lin28 proteins at 80 µM via topical delivery, highlighting its utility in developmental biology studies .
- AZD5153 : Optimized for BET inhibition (IC₅₀ = 2–5 nM) with a bivalent triazolopyridazine design, showing enhanced pharmacokinetic profiles in cancer models .
- Compound 3ab: Synthesized via visible light/silane-mediated alkyl radical coupling (44% yield), exemplifying innovative synthetic routes for triazolopyridazine derivatives .
Structure-Activity Relationship (SAR) Trends
- Substituent Effects :
- Triazolopyridazine Modifications : Methyl (Lin28-1632) or methoxy (AZD5153) groups enhance target selectivity. The 4-chlorophenyl variant (F707-2001) may influence lipophilicity and binding kinetics .
- Linker Diversity : Piperidine-carboxamide (target compound) vs. pyrrolidine-propenamide (3ab) alters conformational flexibility and steric interactions .
- Pharmacological Targets :
- Epigenetic Modulation : Methoxy-substituted triazolopyridazines (e.g., AZD5153) show bromodomain affinity, while methylated analogs (Lin28-1632) target RNA-binding proteins .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates the presence of key functional groups such as thiazole and triazole moieties that are known for diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The thiazole and triazole rings contribute to the compound's ability to modulate enzymatic activities and receptor interactions.
1. Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing these moieties can inhibit the growth of bacteria and fungi by disrupting their cellular processes .
2. Anticancer Properties
Thiazole-containing compounds have been investigated for their anticancer potential. The presence of the thiazole ring in this compound is believed to enhance its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, suggesting a potential for further development in cancer therapy .
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Thiazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX and LOX |
Case Study: Anticancer Activity
A study published in 2020 evaluated a series of thiazole-based compounds for their anticancer activity against various cell lines. Among them, a compound structurally similar to this compound exhibited IC50 values ranging from 5 to 15 μM against breast cancer cells. The mechanism was linked to cell cycle arrest and increased apoptosis markers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving coupling agents like EDCI·HCl and HOBt for amide bond formation. For example, thiazole and triazolopyridazine precursors are typically functionalized separately and then coupled via a piperidine-4-carboxamide linker. Acylation and amination steps under anhydrous DMF at 60°C for 18 hours are common, followed by purification via recrystallization or column chromatography .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Use a combination of H/C NMR to verify regiochemistry and stereochemistry, particularly for the triazolopyridazine and thiazole moieties. IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm). Elemental analysis (C, H, N, S) ensures purity (>95%), and HPLC (C18 column, acetonitrile/water gradient) monitors residual solvents or byproducts .
Q. What analytical techniques are critical for characterizing intermediates in the synthesis pathway?
- Methodology : TLC (silica gel, UV detection) tracks reaction progress. Mass spectrometry (ESI-MS or HRMS) confirms molecular weights of intermediates, especially for heterocyclic fragments like triazolopyridazines. Melting points (open capillary method) provide preliminary purity assessment .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyridazine functionalization be addressed?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic attack at the pyridazin-6-yl position. Computational modeling (DFT) predicts reactive sites, while H-N HMBC NMR identifies nitrogen connectivity. For example, using DIPEA as a base in DMF enhances regioselectivity during amide coupling .
Q. What strategies resolve discrepancies in pharmacological activity data across assays?
- Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Control for off-target effects via competitive inhibition studies with structural analogs. Adjust assay conditions (e.g., buffer pH, ATP concentration) to mimic physiological environments .
Q. How can structural analogs be designed to improve metabolic stability without compromising target binding?
- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the thiazole ring to reduce CYP450-mediated oxidation. Molecular docking (AutoDock Vina) identifies regions tolerant to substitution. In vitro microsomal stability assays (human liver microsomes + NADPH) quantify metabolic half-life improvements .
Q. What techniques elucidate conformational dynamics of the piperidine-4-carboxamide linker in solution?
- Methodology : Use H-H NOESY NMR to detect through-space interactions between the piperidine and triazolopyridazine rings. Variable-temperature NMR (298–343 K) identifies rotational barriers. Molecular dynamics simulations (AMBER force field) model flexibility over 100 ns trajectories .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports 17–39% yields for similar triazolopyrazine-thiazole hybrids, while cites lower yields (~6%) for complex intermediates. Resolution: Optimize stoichiometry (e.g., excess EDCI·HCl) and use microwave-assisted synthesis to accelerate reaction kinetics .
- Pharmacological Potency : Discrepancies in IC values may arise from assay formats (e.g., cell-free vs. cell-based). Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
